
3-(5-Bromofuran-2-yl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromofuran-2-yl)-2-oxopropanoic acid is an organic compound featuring a brominated furan ring attached to a 2-oxopropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid typically involves the bromination of furan derivatives followed by the introduction of the oxopropanoic acid group. One common method involves the bromination of furan-2-carboxylic acid using bromine in the presence of a suitable solvent like dichloromethane. The resulting 5-bromofuran-2-carboxylic acid is then subjected to a series of reactions to introduce the oxopropanoic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure the desired product’s purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furan derivatives.
Aplicaciones Científicas De Investigación
3-(5-Bromofuran-2-yl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the oxo group play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The compound may inhibit or activate certain pathways, depending on the context of its use.
Comparación Con Compuestos Similares
2-(5-Bromofuran-2-yl)-1,3-thiazolo[4,5-b]pyridine: Another brominated furan derivative with a thiazole ring.
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile: A nitrile derivative with similar structural features.
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid: A methylated derivative with an enone group.
Uniqueness: 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid is unique due to its specific combination of a brominated furan ring and an oxopropanoic acid group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H5BrO4 |
|---|---|
Peso molecular |
233.02 g/mol |
Nombre IUPAC |
3-(5-bromofuran-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C7H5BrO4/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2H,3H2,(H,10,11) |
Clave InChI |
RMEFZPJTIPUPPB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Br)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


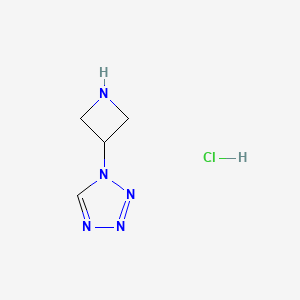

![2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic Acid](/img/structure/B13548415.png)
![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)
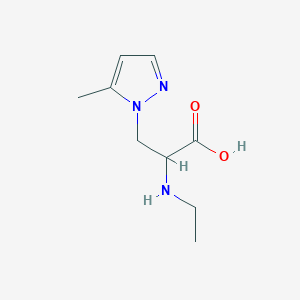
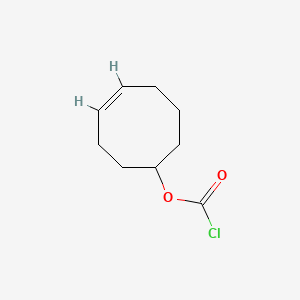
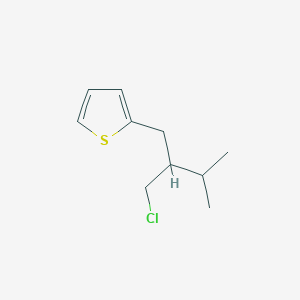
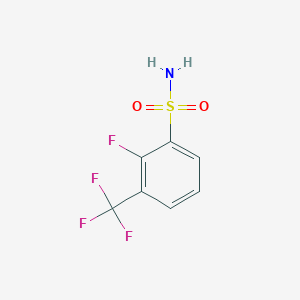
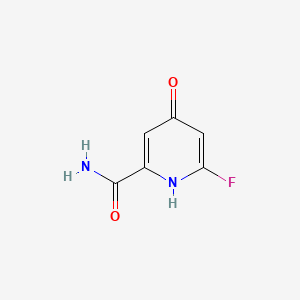
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13548457.png)
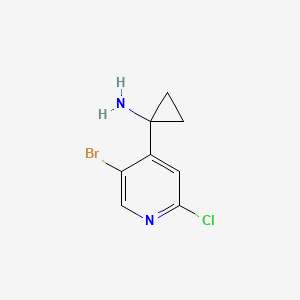
![4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13548469.png)

